molecular formula C16H21N3O2 B6362297 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240571-90-7

2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6362297
CAS RN: 1240571-90-7
M. Wt: 287.36 g/mol
InChI Key: NPVXHBDGODXHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications. It is a colorless solid that is soluble in polar solvents such as water, alcohols, and ethers. 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been widely studied for its potential applications in drug design, medicinal chemistry, and other fields.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like s100b and RNA polymerase I . These proteins play crucial roles in cellular processes such as signal transduction and transcription.

Pharmacokinetics

Similar compounds have been found to be metabolized in the liver and have an elimination half-life of 10–20 hours . These properties can significantly impact the bioavailability and efficacy of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione in laboratory experiments is its high solubility in polar solvents, which makes it easy to work with. It is also relatively inexpensive and can be synthesized in high yields using a variety of methods. However, the compound can be toxic if used in high concentrations, and it is not always easy to obtain pure samples.

Future Directions

Future research into 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione could focus on further elucidating its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology. Other possible future directions include the development of new synthesis methods and the discovery of novel compounds derived from 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione.

Synthesis Methods

The synthesis of 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied and several methods have been developed. The most widely used method is the condensation of 2-methylpiperazine and propionic anhydride in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-methylpiperazine with ethyl acetoacetate, have also been successfully used to synthesize the compound.

Scientific Research Applications

2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied for its potential applications in drug design, medicinal chemistry, and other fields. It has been used as a building block to synthesize a variety of biologically active compounds, such as inhibitors of the human epidermal growth factor receptor (EGFR) and inhibitors of the human immunodeficiency virus (HIV). It has also been used to synthesize novel compounds with anti-inflammatory, antifungal, and antiviral activities.

properties

IUPAC Name

2-[3-(2-methylpiperazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-11-17-7-10-18(12)8-4-9-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6,12,17H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXHBDGODXHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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